molecular formula C16H12F2N2O3 B2830772 N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide CAS No. 1645414-02-3

N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide

Cat. No.: B2830772
CAS No.: 1645414-02-3
M. Wt: 318.28
InChI Key: YYHMISNEMZUEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide is a synthetic benzamide derivative characterized by a unique substitution pattern. Its core structure consists of a benzamide backbone with 3,5-difluoro and 4-hydroxy substituents on the aromatic ring. The N-substituent is a cyano-(2-methoxyphenyl)methyl group, introducing both electron-withdrawing (cyano) and electron-donating (methoxy) moieties.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c1-23-14-5-3-2-4-10(14)13(8-19)20-16(22)9-6-11(17)15(21)12(18)7-9/h2-7,13,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHMISNEMZUEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=CC(=C(C(=C2)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide typically involves multiple steps. One common method starts with the cyanoacetylation of 2-methoxybenzylamine to form N-[Cyano-(2-methoxyphenyl)methyl]acetamide. This intermediate is then subjected to a series of reactions, including halogenation and hydroxylation, to introduce the difluoro and hydroxy groups on the benzamide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the various steps in the synthetic route. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The difluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy and difluoro groups can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to and modulate the activity of various enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) share a phenethylamine backbone with a 2-methoxyphenylmethylamine substituent . While these compounds are psychoactive serotonin receptor agonists, the target benzamide derivative differs in key aspects:

  • Core Structure : NBOMe compounds are phenethylamines, whereas the target compound is a benzamide, altering metabolic stability and receptor interactions.
  • Functional Groups : The target compound’s 3,5-difluoro-4-hydroxybenzamide moiety introduces hydrogen-bonding capacity (via hydroxyl) and lipophilicity (via fluorine), contrasting with the dimethoxy and halogenated phenyl groups of NBOMe derivatives.
  • Pharmacological Implications: NBOMe compounds exhibit high affinity for 5-HT2A receptors, leading to hallucinogenic effects . The target compound’s cyano and hydroxy groups may redirect its activity toward other targets, such as enzymes or non-neuronal receptors.

Benzamide-Based Agrochemicals

Benzamides in , such as diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), are used as herbicides . Comparisons include:

  • Substituent Effects : Diflufenican’s trifluoromethyl and pyridine groups enhance lipid solubility for plant membrane penetration, whereas the target compound’s hydroxyl group may reduce hydrophobicity, limiting agrochemical utility.
  • Biological Targets: Diflufenican inhibits carotenoid biosynthesis in weeds , while the target compound’s fluorine and hydroxy groups could interact with mammalian or microbial enzymes.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use References
N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide Benzamide 3,5-difluoro, 4-hydroxy, cyano-(2-methoxyphenyl)methyl Undefined (hypothetical)
25I-NBOMe Phenethylamine 4-iodo-2,5-dimethoxyphenyl, N-(2-methoxyphenyl)methyl Psychoactive
Diflufenican Benzamide 2,4-difluorophenyl, 3-(trifluoromethyl)phenoxy Herbicide

Research Findings and Hypotheses

  • Metabolic Stability : The target compound’s hydroxyl group may increase polarity, reducing blood-brain barrier penetration compared to NBOMe derivatives .
  • Toxicity Profile : Unlike NBOMe compounds, which are associated with severe neurotoxicity and overdose risks , the target’s benzamide scaffold could mitigate acute toxicity but requires empirical validation.
  • Agrochemical Potential: Structural resemblance to diflufenican suggests possible herbicidal activity, though the hydroxyl group may necessitate formulation adjustments for field efficacy .

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing N-[Cyano-(2-methoxyphenyl)methyl]-3,5-difluoro-4-hydroxybenzamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation of cyano-substituted intermediates with fluorinated benzamide precursors. Key steps include:
  • Cyanomethylation : Reacting 2-methoxyphenylacetonitrile with a fluorinated benzoyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF).
  • Hydroxy Group Protection : Temporary protection of the 4-hydroxy group using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions.
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallization (e.g., ethanol/water) to achieve >95% purity.
    Optimal conditions require strict control of temperature (0–5°C for cyanomethylation, room temperature for coupling) and anhydrous solvents to minimize hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., methoxy, cyano, fluorine).
  • FT-IR : Identify key functional groups (e.g., C≡N stretch ~2200 cm⁻¹, O-H stretch ~3400 cm⁻¹).
  • Crystallography :
  • Single-Crystal X-ray Diffraction : Resolve bond lengths/angles and confirm stereochemistry. Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELX software. Reported R factors <0.08 indicate high accuracy .

Q. How can researchers validate the purity and stability of this compound under various storage conditions?

  • Methodological Answer :
  • Purity Validation :
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<1% threshold).
  • Melting Point Analysis : Compare observed vs. theoretical values (e.g., 180–185°C).
  • Stability Testing :
  • Accelerated Degradation Studies : Expose samples to heat (40°C), humidity (75% RH), and light (UV-Vis) for 4 weeks. Monitor decomposition via LC-MS .

Advanced Research Questions

Q. What experimental strategies are recommended for evaluating the potential biological activity of this compound in antimicrobial or anticancer assays?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination).
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation).
  • Mechanistic Studies :
  • Flow Cytometry : Assess apoptosis induction (Annexin V/PI staining) .

Q. How can computational approaches like QSPR or molecular docking predict the reactivity and binding affinity of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-31G*) to predict electrostatic potentials and frontier molecular orbitals.
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. What methodologies should be employed to resolve contradictions in experimental data, such as discrepancies in crystallographic parameters or inconsistent bioassay results?

  • Methodological Answer :
  • Crystallographic Data Reconciliation :
  • Twinned Crystal Analysis : Use PLATON to detect twinning and refine structures with twin laws.
  • Disorder Modeling : Apply PART instructions in SHELXL for disordered solvent molecules.
  • Bioassay Reproducibility :
  • Dose-Response Replication : Conduct triplicate experiments with blinded controls.
  • Statistical Analysis : Use ANOVA or Tukey’s test to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.